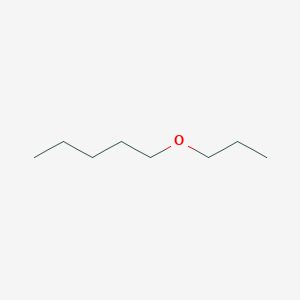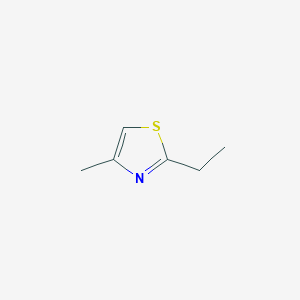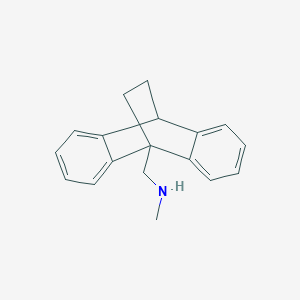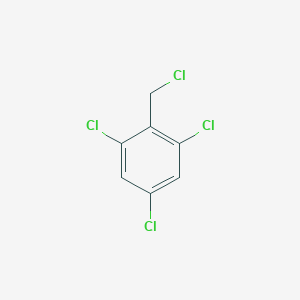
Methylphenyldivinylsilane
説明
Methylphenyldivinylsilane, also known as MPDVS, is a chemical compound that has been extensively studied for its potential applications in various fields. MPDVS is a silane-based compound that contains a vinyl group and a phenyl group, which makes it a versatile molecule for use in different chemical reactions.
科学的研究の応用
Methylphenyldivinylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. This compound is used as a cross-linking agent in the synthesis of polymeric materials, such as silicones, which have applications in the medical industry. This compound is also used as a reagent in organic synthesis to introduce the vinyl and phenyl groups into various compounds. In addition, this compound has been used in the preparation of functionalized nanoparticles for biomedical applications.
作用機序
The mechanism of action of Methylphenyldivinylsilane involves the reaction of the vinyl and phenyl groups with other compounds. The vinyl group can participate in radical reactions, such as polymerization and cross-linking, while the phenyl group can participate in electrophilic aromatic substitution reactions. The silane group can also participate in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and has low cytotoxicity. This compound has also been used as a coating material for biomedical devices, such as stents, due to its biocompatibility.
実験室実験の利点と制限
The advantages of using Methylphenyldivinylsilane in lab experiments include its versatility in different chemical reactions, its low toxicity, and its biocompatibility. However, the limitations of using this compound include its high cost, the need for specialized equipment for its synthesis, and its limited availability.
将来の方向性
There are several future directions for Methylphenyldivinylsilane research, including its use in the synthesis of new materials, such as functionalized nanoparticles, and its use in biomedical applications, such as drug delivery systems. This compound can also be used in the synthesis of new polymers with unique properties, such as shape memory polymers, which have applications in the aerospace industry. In addition, the use of this compound in the synthesis of new catalysts for organic reactions is an area of future research.
特性
CAS番号 |
17983-32-3 |
|---|---|
分子式 |
C11H14Si |
分子量 |
174.31 g/mol |
IUPAC名 |
bis(ethenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3 |
InChIキー |
AMGAACTXBLZKQR-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
正規SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


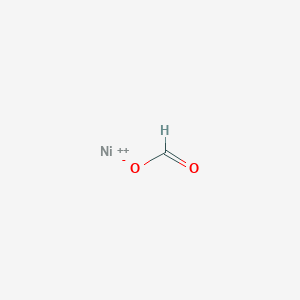
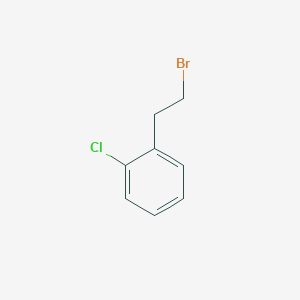
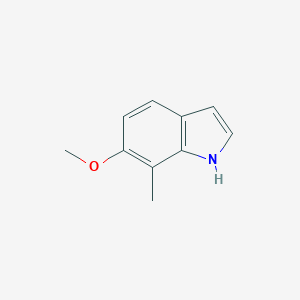
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
